GFB-204 Dual VEGF/PDGF Binding vs. Single-Target Calixarene Predecessors GFB-111 and GFA-116
GFB-204 is the only calixarene-derived compound achieving potent dual antagonism of both PDGF and VEGF pathways. GFB-111 binds PDGF selectively (IC50 = 250 nM) but exhibits negligible VEGF inhibition (IC50 ≈ 10,000 nM) [1]. GFA-116 binds VEGF selectively (IC50 = 750 nM) with no detectable PDGF binding [2]. In contrast, GFB-204 simultaneously targets both growth factors with IC50 values of 190 nM (PDGF) and 480 nM (VEGF) [3], making it the first dual inhibitor in this chemical series [3].
| Evidence Dimension | Dual vs. single growth factor binding potency (IC50) |
|---|---|
| Target Compound Data | GFB-204: PDGF IC50 = 190 nM; VEGF IC50 = 480 nM |
| Comparator Or Baseline | GFB-111: PDGF IC50 = 250 nM, VEGF IC50 ≈ 10,000 nM; GFA-116: VEGF IC50 = 750 nM, PDGF binding not affected up to 10 μM |
| Quantified Difference | GFB-204 is ~52-fold more potent at VEGF inhibition than GFB-111; ~1.6-fold more potent at VEGF inhibition than GFA-116; maintains potent PDGF inhibition comparable to GFB-111 (190 vs. 250 nM) |
| Conditions | Cell-based receptor tyrosine phosphorylation assays; Flk-1 (VEGFR-2) and PDGFR in NIH 3T3 and human tumor cell lines |
Why This Matters
Only GFB-204 provides simultaneous, potent blockade of both angiogenic initiation (VEGF) and vessel stabilization (PDGF) pathways from a single molecular entity, eliminating the need for combination of two single-target agents.
- [1] Blaskovich MA, et al. Design of GFB-111, a platelet-derived growth factor binding molecule with antiangiogenic and anticancer activity against human tumors in mice. Nat Biotechnol. 2000;18(10):1065-70. PMID: 11017044. View Source
- [2] Sun J, et al. Blocking angiogenesis and tumorigenesis with GFA-116, a synthetic molecule that inhibits binding of vascular endothelial growth factor to its receptor. Cancer Res. 2004;64(10):3586-92. PMID: 15150116. View Source
- [3] Hung KY, et al. Synthetic topological mimetics targeting protein-protein interactions. Curr Opin Pharmacol. 2012;12(4):403-7. PMC3660839. (Identifies GFB-204 as first dual inhibitor; IC50 values: PDGF 190 nM, VEGF 480 nM.) View Source
